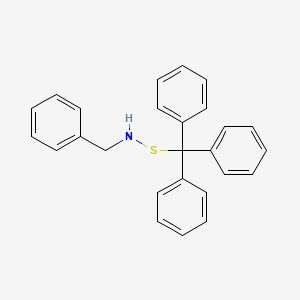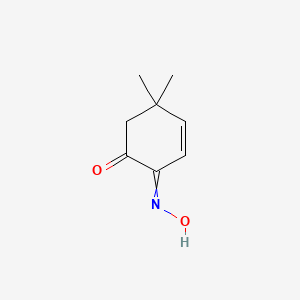
2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one is an organic compound with a unique structure that includes a hydroxyimino group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one can be achieved through several methods. One common approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5,5-dimethylcyclohexane-1,3-dione and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium acetate or sodium hydroxide in an aqueous or alcoholic medium.
Procedure: The mixture is heated to reflux for several hours, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexenone derivatives.
Scientific Research Applications
2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-(hydroxyimino)acetate: Known for its use as a coupling additive in peptide synthesis.
2-(Hydroxyimino)aldehydes: Undergo photocyclization reactions to form cyclobutanol oximes.
3-Hydrazinylquinoxalin-2(1H)-one: Reacts with 2-hydroxyimino-1,3-dicarbonyl compounds to form hydrazones.
Uniqueness
2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one is unique due to its stable cyclohexenone ring structure combined with a hydroxyimino group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
84903-31-1 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-hydroxyimino-5,5-dimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C8H11NO2/c1-8(2)4-3-6(9-11)7(10)5-8/h3-4,11H,5H2,1-2H3 |
InChI Key |
CESHCHQNVRSYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=NO)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14401692.png)
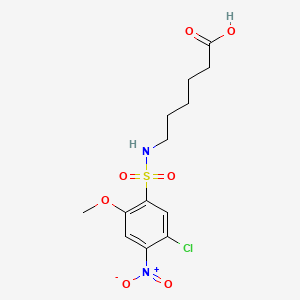



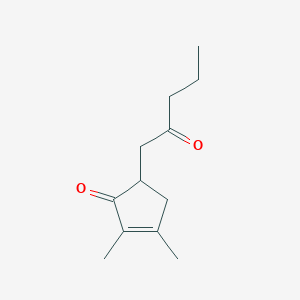
![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)
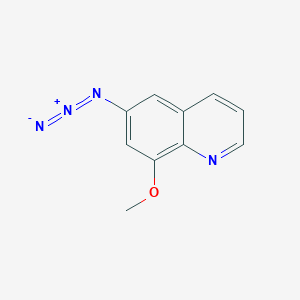
![1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane](/img/structure/B14401767.png)
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
